![molecular formula C20H26N4O2S2 B5120013 3-phenyl-1-[2-(2-{2-[(phenylcarbamothioyl)amino]ethoxy}ethoxy)ethyl]thiourea](/img/structure/B5120013.png)
3-phenyl-1-[2-(2-{2-[(phenylcarbamothioyl)amino]ethoxy}ethoxy)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-1-[2-(2-{2-[(phenylcarbamothioyl)amino]ethoxy}ethoxy)ethyl]thiourea is an organic compound that belongs to the class of thiourea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1-[2-(2-{2-[(phenylcarbamothioyl)amino]ethoxy}ethoxy)ethyl]thiourea typically involves the reaction of phenyl isothiocyanate with a suitable amine precursor. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-1-[2-(2-{2-[(phenylcarbamothioyl)amino]ethoxy}ethoxy)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-phenyl-1-[2-(2-{2-[(phenylcarbamothioyl)amino]ethoxy}ethoxy)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure.
Phenylthiourea: A derivative with a phenyl group attached to the thiourea moiety.
N,N’-diphenylthiourea: A compound with two phenyl groups attached to the thiourea moiety.
Uniqueness
3-phenyl-1-[2-(2-{2-[(phenylcarbamothioyl)amino]ethoxy}ethoxy)ethyl]thiourea is unique due to its complex structure, which imparts specific properties and activities not observed in simpler thiourea derivatives
Properties
IUPAC Name |
1-phenyl-3-[2-[2-[2-(phenylcarbamothioylamino)ethoxy]ethoxy]ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S2/c27-19(23-17-7-3-1-4-8-17)21-11-13-25-15-16-26-14-12-22-20(28)24-18-9-5-2-6-10-18/h1-10H,11-16H2,(H2,21,23,27)(H2,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXPAZOKRGVMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCOCCOCCNC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
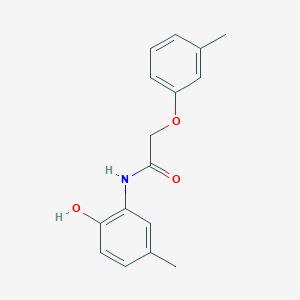
![N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-chlorobenzamide](/img/structure/B5119937.png)
![2-tert-butyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5119941.png)

![7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5119959.png)
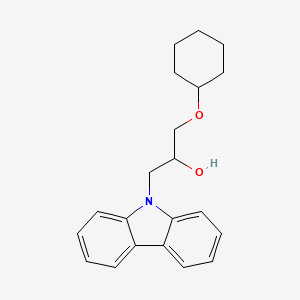
![N-(4-methyl-3-nitrophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5119972.png)

![2-methyl-3-thioxo-5-(3,4,5-trimethoxyphenyl)-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5119983.png)
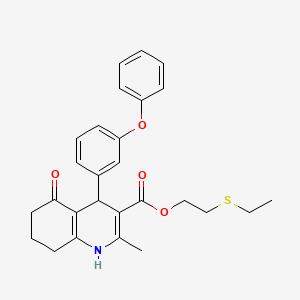
![Methylethyl 4-[2-(4-methoxyphenoxy)propanoylamino]benzoate](/img/structure/B5119999.png)
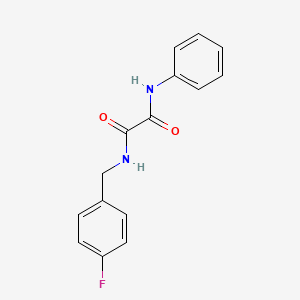
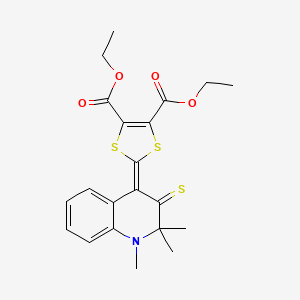
![N-[(4-chlorophenyl)methyl]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B5120017.png)
